4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide
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Overview
Description
4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide is a heterocyclic compound that features a unique structure combining a benzothiophene ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium tert-butoxide, with the reaction temperature carefully maintained to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the active site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro 1benzothieno[3,2-d]pyrimidin-8-yl)acrylamide
- Pyrido[2,3-d]pyrimidin-5-ones
- 2-Thioxopyrimidines
Uniqueness
4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide is unique due to its specific combination of a benzothiophene ring with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S2/c1-15-11-13-8-6-4-2-3-5-7(6)16-9(8)10(12)14-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXEHZZAXOSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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